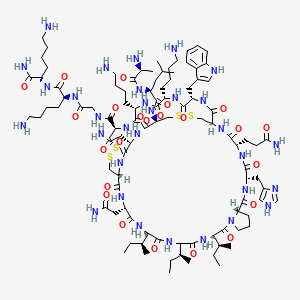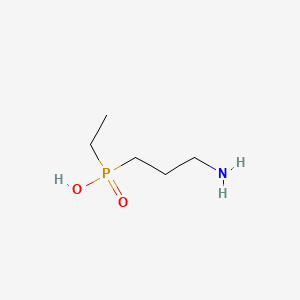
CGP 36216
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-36216 involves the reaction of 3-aminopropylphosphinic acid with ethyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-aminopropylphosphinic acid in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Add a base such as sodium hydride to deprotonate the phosphinic acid.
- Introduce ethyl iodide to the reaction mixture and allow the reaction to proceed at room temperature.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of CGP-36216 may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
CGP-36216 primarily undergoes substitution reactions due to the presence of the phosphinic acid group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides (e.g., ethyl iodide) and bases (e.g., sodium hydride).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl iodide produces CGP-36216, while oxidation or reduction reactions may yield various phosphinic acid derivatives.
Scientific Research Applications
CGP-36216 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of GABAB receptors.
Biology: Employed in research on neuronal signaling and synaptic transmission.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and trauma-related disorders.
Industry: Utilized in the development of new pharmacological agents targeting GABAB receptors
Mechanism of Action
CGP-36216 exerts its effects by selectively binding to GABAB presynaptic receptors, thereby inhibiting the release of gamma-aminobutyric acid (GABA). This inhibition leads to an increase in neuronal excitability and modulation of synaptic transmission. The compound is ineffective at postsynaptic GABAB receptors, making it a valuable tool for studying presynaptic receptor functions .
Comparison with Similar Compounds
Similar Compounds
Baclofen: A GABAB receptor agonist used to treat spasticity.
Phaclofen: A GABAB receptor antagonist with similar properties to CGP-36216.
SCH-50911: Another GABAB receptor antagonist used in research.
Uniqueness
CGP-36216 is unique in its high selectivity for presynaptic GABAB receptors, making it particularly useful for studying the role of these receptors in neuronal signaling and synaptic transmission. Its ability to increase neuronal excitability without affecting postsynaptic receptors sets it apart from other GABAB receptor antagonists .
Properties
IUPAC Name |
3-aminopropyl(ethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCIPYZWXPUGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

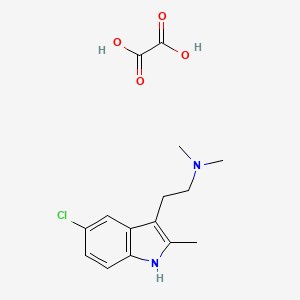
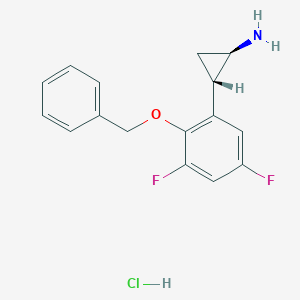
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)
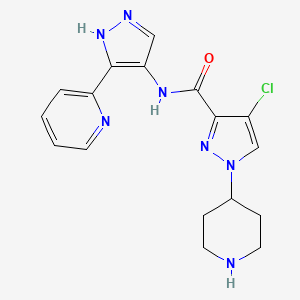
![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

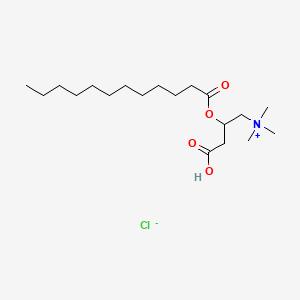
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
